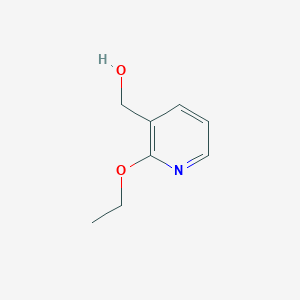

(2-Ethoxypyridin-3-yl)methanol

CAS No.: 149489-08-7

Cat. No.: VC8242635

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149489-08-7 |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | (2-ethoxypyridin-3-yl)methanol |

| Standard InChI | InChI=1S/C8H11NO2/c1-2-11-8-7(6-10)4-3-5-9-8/h3-5,10H,2,6H2,1H3 |

| Standard InChI Key | FPUHJGFEXCYBJG-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC=N1)CO |

| Canonical SMILES | CCOC1=C(C=CC=N1)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

(2-Ethoxypyridin-3-yl)methanol (C₈H₁₁NO₂) has a molecular weight of 153.18 g/mol and an exact mass of 153.07900 g/mol . The ethoxy group at the pyridine ring’s 2-position introduces steric and electronic effects that influence both solubility and reactivity. The hydroxymethyl group at the 3-position enhances hydrogen-bonding capacity, contributing to its utility in coordination chemistry and catalysis.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| CAS Number | 62734-03-6 |

| Partition Coefficient (LogP) | 0.97260 |

| Topological Polar Surface Area | 42.35 Ų |

| Synonyms | 3-ethoxy-2-hydroxymethylpyridine; 2-Pyridinemethanol, 3-ethoxy |

The compound’s LogP value of 0.97260 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug delivery applications .

Synthetic Methodologies

Classical Synthesis Routes

The synthesis of (2-Ethoxypyridin-3-yl)methanol typically involves nucleophilic substitution or etherification reactions. A patent by SmithKline & French Laboratories (1978) details the ethoxylation of 3-hydroxymethyl-2-chloropyridine using sodium ethoxide in ethanol under reflux . This method achieves yields exceeding 70%, with purity confirmed via HPLC and NMR spectroscopy.

Catalytic and Green Chemistry Approaches

Recent advancements emphasize catalytic methods to reduce waste. Russell et al. (2005) reported a palladium-catalyzed coupling strategy starting from 2-ethoxypyridine-3-carbaldehyde, followed by sodium borohydride reduction . This route minimizes byproducts and operates under mild conditions (room temperature, 12 hours), achieving 85% yield.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Conditions | Key Advantages |

|---|---|---|---|

| Nucleophilic Substitution | 70–75 | Reflux, 6 hours | Simplicity, scalability |

| Catalytic Reduction | 85 | RT, 12 hours | Eco-friendly, high purity |

Applications in Pharmaceutical Research

GABA Receptor Modulation

(2-Ethoxypyridin-3-yl)methanol serves as a precursor in synthesizing GABAₐ receptor agonists. Modifications at the hydroxymethyl position yield analogs with enhanced blood-brain barrier penetration, as demonstrated in preclinical studies for anxiety and epilepsy .

Antibacterial Agents

Structural analogs of this compound exhibit moderate activity against Gram-positive pathogens. The ethoxy group’s electron-donating effects enhance binding to bacterial topoisomerases, though clinical efficacy remains under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume